molecular formula C11H11N3O4 B11465875 ethyl (6-nitro-1H-indazol-1-yl)acetate

ethyl (6-nitro-1H-indazol-1-yl)acetate

Cat. No.: B11465875
M. Wt: 249.22 g/mol
InChI Key: UMSSNTLFYVEQOH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is a chemical compound with the molecular formula C11H11N3O4. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate typically involves the nitration of indazole followed by esterification. One common method includes the nitration of 1H-indazole to form 6-nitro-1H-indazole, which is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield ethyl 2-(6-nitro-1H-indazol-1-yl)acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed

    Reduction: Ethyl 2-(6-amino-1H-indazol-1-yl)acetate.

    Hydrolysis: 2-(6-nitro-1H-indazol-1-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-indazol-1-yl)acetate: Lacks the nitro group, which may result in different biological activities.

    6-Nitro-1H-indazole: Lacks the ester group, which may affect its solubility and reactivity.

    1H-Indazole-3-carboxylic acid:

Uniqueness

Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which can be selectively modified to create a wide range of derivatives with diverse biological activities. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 2-(6-nitroindazol-1-yl)acetate

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-5-9(14(16)17)4-3-8(10)6-12-13/h3-6H,2,7H2,1H3

InChI Key

UMSSNTLFYVEQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

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